(4-(Pyrimidin-5-yl)phenyl)methanamine
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Overview
Description
(4-(Pyrimidin-5-yl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It consists of a pyrimidine ring attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrimidin-5-yl)phenyl)methanamine typically involves the reaction of pyrimidine derivatives with phenylmethanamine. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a pyrimidine halide and a phenylmethanamine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrimidin-5-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4-(Pyrimidin-5-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Pyrimidin-5-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(4-(Pyrimidin-2-yl)phenyl)methanamine: This compound has a similar structure but with the pyrimidine ring attached at a different position.
(4-(4-Methylthiazol-5-yl)phenyl)methanamine: This compound contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
(4-(Pyrimidin-5-yl)phenyl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
885466-45-5 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(4-pyrimidin-5-ylphenyl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-5-9-1-3-10(4-2-9)11-6-13-8-14-7-11/h1-4,6-8H,5,12H2 |
InChI Key |
VILHGKRIKTXTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CN=C2 |
Origin of Product |
United States |
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